molecular formula C28H22N2S B5122869 2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole

2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole

Cat. No.: B5122869
M. Wt: 418.6 g/mol
InChI Key: UEVFDJJFBSLLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phenyl groups and an imidazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with various 2-aminopyridines to yield the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and phenyl-substituted organic molecules. Examples include:

Uniqueness

What sets 2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole apart is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2S/c1-31-25-18-16-24(17-19-25)28-29-26(22-10-6-3-7-11-22)27(30-28)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-19H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFDJJFBSLLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.